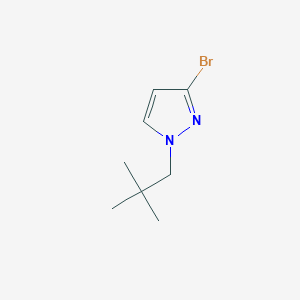![molecular formula C20H23N3O3S B2937527 N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2097921-07-6](/img/structure/B2937527.png)
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains a pyrrolidine ring, which is a type of nitrogen-containing heterocycle . Pyrrolidine rings are widely used in medicinal chemistry to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The compound has a complex structure with multiple rings, including a pyrrolidine ring and a naphthalene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The compound likely undergoes reactions typical for compounds with pyrrolidine rings. For example, nitrile oxides can undergo 1,3-dipolar cycloaddition with substituted alkenes to give substituted 4,5-dihydroisoxazoles .科学的研究の応用
Drug Discovery and Development
The pyrrolidine ring, a core component of this compound, is a common feature in many biologically active compounds. It’s often used in drug discovery due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . This compound could serve as a lead structure for the development of new drugs, particularly those targeting neurological disorders or diseases where pyrrolidine derivatives are known to be effective.
Catalysis in Organic Synthesis
Compounds containing pyrrolidine structures have been utilized in catalysis for organic synthesis . The specific structure of this compound might act as a catalyst in reactions involving the formation or breaking of C-N bonds, which are crucial in the synthesis of various pharmaceuticals and polymers.
Biological Activity Modulation
The pyrrolidine moiety is known to influence biological activity due to its non-planarity and ability to adopt various conformations . This compound could be used to study the modulation of biological activity in target molecules, potentially leading to the discovery of new therapeutic agents with improved efficacy and selectivity.
Pharmacokinetic Property Improvement
The introduction of heteroatomic fragments like pyrrolidine can modify physicochemical parameters and improve ADME/Tox results for drug candidates . This compound could be investigated for its potential to enhance the pharmacokinetic properties of new drug molecules, making them more effective and safer for clinical use.
Anti-Tubercular Agents
There is ongoing research into compounds with pyridine moieties for their anti-tubercular activity . Given the structural complexity of this compound, it could be explored for its potential use in the treatment of tuberculosis, possibly offering a new avenue for combating drug-resistant strains of Mycobacterium tuberculosis.
Synthesis of Aromatic Ketones
The compound’s structure suggests potential utility in the synthesis of aromatic ketones, which are important intermediates in pharmaceutical manufacturing . Its application in catalytic processes could lead to more efficient and environmentally friendly methods for producing these key compounds.
将来の方向性
作用機序
Target of action
The compound contains a pyrrolidine ring , which is a common feature in many biologically active compounds. The exact target would depend on the specific functional groups and their spatial arrangement in the molecule.
Mode of action
The mode of action would depend on the specific target. For instance, if the target is an enzyme, the compound might act as an inhibitor, activator, or modulator. The pyrrolidine ring could contribute to the stereochemistry of the molecule and influence its binding mode to the target .
Biochemical pathways
Without specific information on the compound’s target, it’s challenging to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to interact with various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound are crucial for its bioavailability. The pyrrolidine ring could potentially influence these properties . For instance, it might enhance the compound’s lipophilicity, affecting its absorption and distribution.
特性
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c24-20-6-3-9-23(20)18-10-15(12-21-14-18)13-22-27(25,26)19-8-7-16-4-1-2-5-17(16)11-19/h7-8,10-12,14,22H,1-6,9,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVVJJVGEMBRIPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3=CC(=CN=C3)N4CCCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)
![N-(5-((2-ethoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2937448.png)
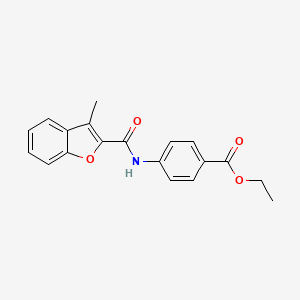
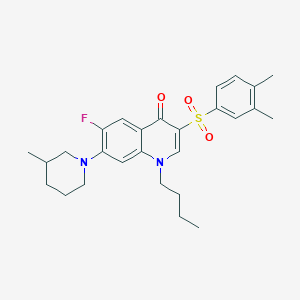


![N-(benzo[b]thiophen-5-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2937458.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2937459.png)
![3-(4-chlorophenyl)-2-(propylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2937460.png)
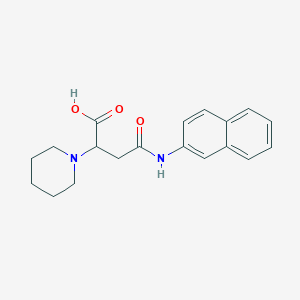
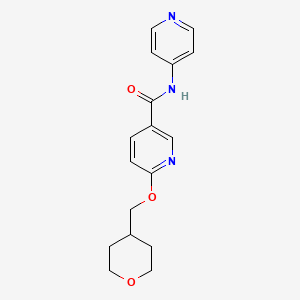
![2-[[4-[(4-Methylphenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]sulfanyl]acetonitrile](/img/structure/B2937465.png)
